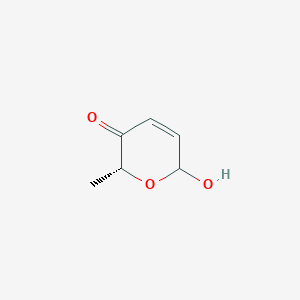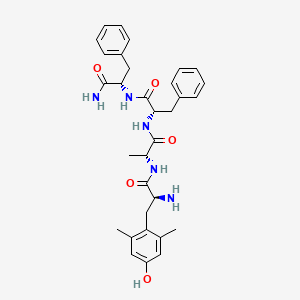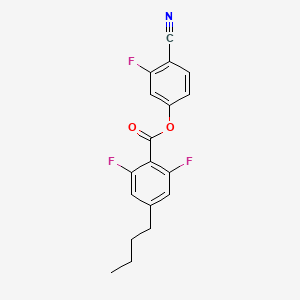
4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate is a chemical compound with the molecular formula C18H16F3NO2 It is characterized by the presence of cyano, fluorophenyl, butyl, and difluorobenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-butyl-2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis with hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: 4-Butyl-2,6-difluorobenzoic acid and 4-cyano-3-fluorophenol.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-butylbenzoate
- 4-Cyano-3-fluorophenyl 4-butyl-2,6-dichlorobenzoate
- 4-Cyano-3-fluorophenyl 4-butyl-2,6-dimethylbenzoate
Uniqueness
4-Cyano-3-fluorophenyl 4-butyl-2,6-difluorobenzoate is unique due to the presence of both cyano and multiple fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
222725-48-6 |
|---|---|
Molekularformel |
C18H14F3NO2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
(4-cyano-3-fluorophenyl) 4-butyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C18H14F3NO2/c1-2-3-4-11-7-15(20)17(16(21)8-11)18(23)24-13-6-5-12(10-22)14(19)9-13/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
FYEXFMGSXYRBRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C=C2)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


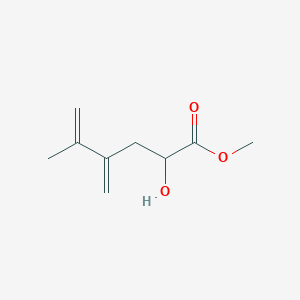
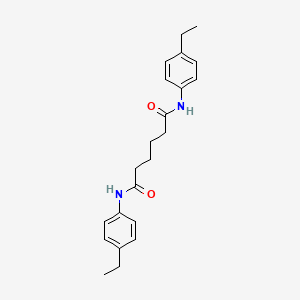

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
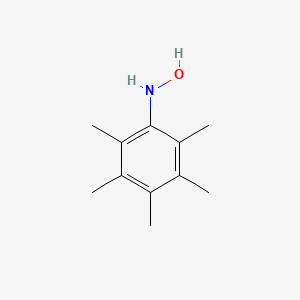
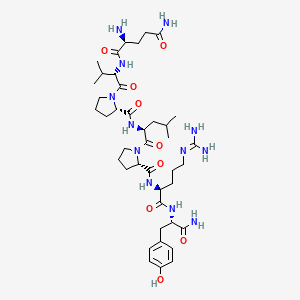
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)




